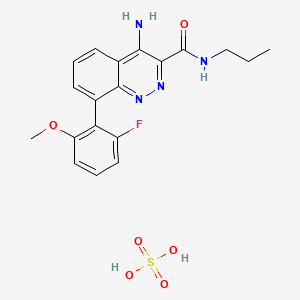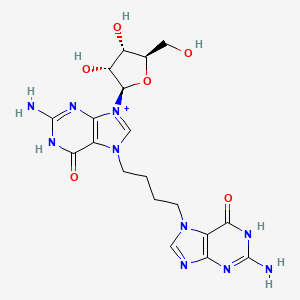
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an ester derivative of benzoic acid and is characterized by its complex structure, which includes both diethylamino and butylamino groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride typically involves the esterification of 4-(butylamino)benzoic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学研究应用
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has been explored for its local anesthetic properties and potential use in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
作用机制
The mechanism of action of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By blocking these channels, the compound can inhibit nerve signal transmission, leading to its anesthetic effects. The pathways involved include the modulation of ion flow across cell membranes, which is crucial for nerve impulse propagation.
相似化合物的比较
Similar Compounds
Tetracaine: Another ester local anesthetic with similar properties.
Procaine: Known for its use in local anesthesia.
Lidocaine: A widely used amide local anesthetic.
Uniqueness
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of diethylamino and butylamino groups provides a balance of hydrophilic and lipophilic characteristics, enhancing its effectiveness as a local anesthetic.
属性
CAS 编号 |
102338-94-3 |
|---|---|
分子式 |
C17H30Cl2N2O3 |
分子量 |
381.3 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-7-10-18-14-8-9-15(16(20)13-14)17(21)22-12-11-19(5-2)6-3;;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;2*1H |
InChI 键 |
DXMKXSIYTJFZLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















